N-(2,5-DIMETHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N,N’-Diphenylthiourea: Another thiourea compound with two phenyl groups.
N-(2,6-Dimethylphenyl)-N’-(2,2,6,6-Tetramethyl-4-Piperidyl)Thiourea: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Biological Activity
N-(2,5-Dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on various studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thiourea moiety that is often linked to various biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiourea derivatives, including this compound. The following table summarizes the findings regarding its antimicrobial efficacy:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 8 | |
Candida albicans | 32 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Cytotoxicity and Antiproliferative Effects
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The following table details the antiproliferative activity observed:
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
HeLa (cervical carcinoma) | 15 | Moderate cytotoxicity | |
L1210 (leukemia) | 20 | Significant inhibition | |
CEM (T-lymphocyte) | 25 | Moderate inhibition |
These results suggest that this compound exhibits promising anticancer properties.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity: Studies indicate that thiourea derivatives can inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- Induction of Apoptosis: In cancer cells, the compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates:
A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus epidermidis. The compound showed MIC values as low as 2 µg/mL against resistant strains, outperforming standard antibiotics like Ciprofloxacin in some cases . -
Anticancer Activity in Vivo:
In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-7-8-13(2)15(9-12)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRXRHGDDURGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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